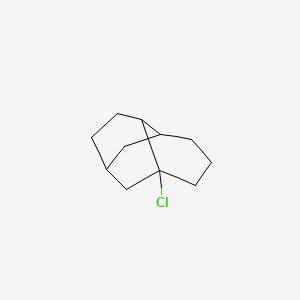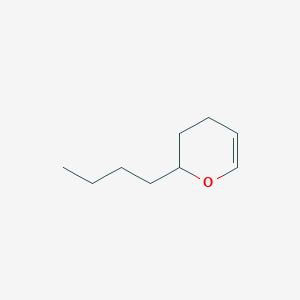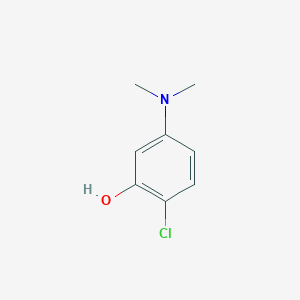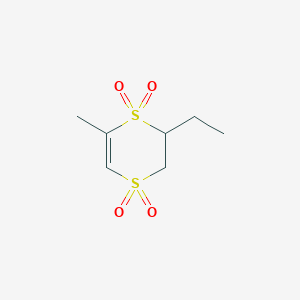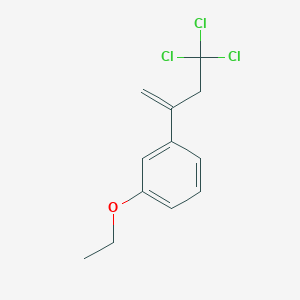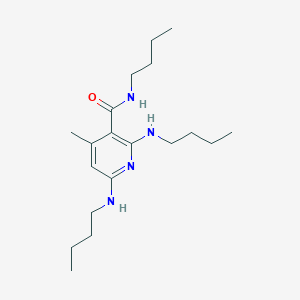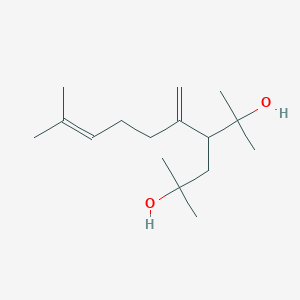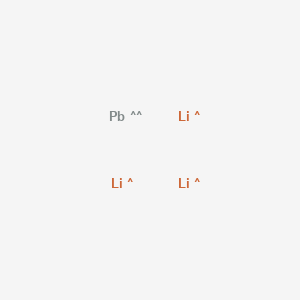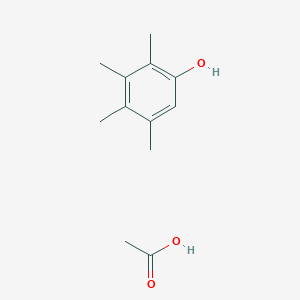
Acetic acid--2,3,4,5-tetramethylphenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–2,3,4,5-tetramethylphenol (1/1) is a chemical compound that combines acetic acid with 2,3,4,5-tetramethylphenol in a 1:1 ratio. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,3,4,5-tetramethylphenol is a substituted phenol with four methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,3,4,5-tetramethylphenol typically involves the esterification reaction between acetic acid and 2,3,4,5-tetramethylphenol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
CH3COOH+C6H2(CH3)4OH→CH3COO-C6H2(CH3)4+H2O
Industrial Production Methods
Industrial production of acetic acid–2,3,4,5-tetramethylphenol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–2,3,4,5-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ester bond.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and acetic acid.
Substitution: Halogenated or nitrated derivatives of 2,3,4,5-tetramethylphenol.
Wissenschaftliche Forschungsanwendungen
Acetic acid–2,3,4,5-tetramethylphenol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid–2,3,4,5-tetramethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing acetic acid and 2,3,4,5-tetramethylphenol, which can exert their effects independently.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group.
2,4,6-Trimethylphenol: A phenol with three methyl groups, similar in structure but with different reactivity.
Acetic acid: A simple carboxylic acid without the phenolic component.
Uniqueness
Acetic acid–2,3,4,5-tetramethylphenol is unique due to the combination of the ester bond and the substituted phenol. This structure provides distinct chemical properties and reactivity compared to its individual components or other similar compounds.
Eigenschaften
CAS-Nummer |
60368-01-6 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
acetic acid;2,3,4,5-tetramethylphenol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2(3)4/h5,11H,1-4H3;1H3,(H,3,4) |
InChI-Schlüssel |
FMPHMCCCGUVFMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


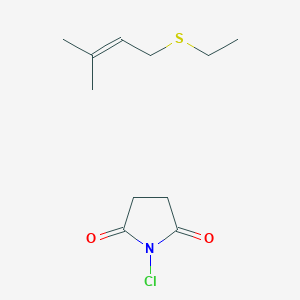
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

